N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide
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Overview
Description
N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide is an organic compound that features both fluorine and nitro functional groups on an aromatic ring, as well as a hydroxy group on another aromatic ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide typically involves the reaction of 4-fluoro-3-nitroaniline with 4-hydroxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide can undergo various chemical reactions, including:
Substitution: The fluorine atom can be substituted by nucleophiles such as phenoxide ions, leading to the formation of new compounds.
Common Reagents and Conditions
Reduction: Hydrogen gas and palladium catalyst.
Substitution: Phenoxide ions in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Major Products Formed
Reduction: 4-amino-3-fluoroaniline.
Substitution: Mononitrodiphenylether.
Scientific Research Applications
N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The presence of the fluorine and nitro groups enhances the compound’s ability to penetrate biological membranes and reach its targets .
Comparison with Similar Compounds
Similar Compounds
4-Fluoronitrobenzene: Similar in structure but lacks the oxalamide and hydroxyphenyl groups.
4-Hydroxybenzoyl Chloride: Used as a precursor in the synthesis of N1-(4-fluoro-3-nitrophenyl)-N2-(4-hydroxyphenyl)oxalamide.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N'-(4-fluoro-3-nitrophenyl)-N-(4-hydroxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O5/c15-11-6-3-9(7-12(11)18(22)23)17-14(21)13(20)16-8-1-4-10(19)5-2-8/h1-7,19H,(H,16,20)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAXMEUKYHBZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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